In Vitro Potency Shift: TOK-8801 Activates Immune Responses at 10- to 1000-Fold Lower Concentrations than Levamisole
TOK-8801 enhances anti-SRBC plaque-forming cell (PFC) responses and mitogen-induced proliferation in murine splenocytes and thymocytes at concentrations of 10⁻⁷–10⁻⁵ M. In direct head-to-head comparison, levamisole (LMS) requires a 10- to 1000-fold higher concentration of 10⁻⁴ M to augment the same responses [1]. The stimulatory effect of both compounds is eliminated by T-cell removal, confirming a shared T-cell-dependent mechanism despite the substantial potency differential [1].
| Evidence Dimension | In vitro immunostimulatory concentration (murine splenocyte/thymocyte PFC response) |
|---|---|
| Target Compound Data | 10⁻⁷–10⁻⁵ M (effective concentration range) |
| Comparator Or Baseline | Levamisole (LMS): 10⁻⁴ M (effective concentration) |
| Quantified Difference | TOK-8801 is active at concentrations 10- to 1000-fold lower than LMS |
| Conditions | Murine splenocytes and thymocytes; anti-SRBC plaque-forming cell (PFC) assay and mitogen-induced proliferation assay |
Why This Matters
For procurement decisions, the 10- to 1000-fold potency advantage of TOK-8801 over LMS enables experimental designs requiring lower compound consumption and potentially reduced off-target effects at equivalent immunomodulatory doses.
- [1] Fujiwara M, Shibata K, Takayanagi N, Matsunari K, Yamamoto I. Immunomodulatory activity of the newly synthesized compound TOK-8801 (N-(2-phenylethyl)-3,6,6-trimethyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxamide). Jpn J Pharmacol. 1989 Dec;51(4):549-54. View Source
